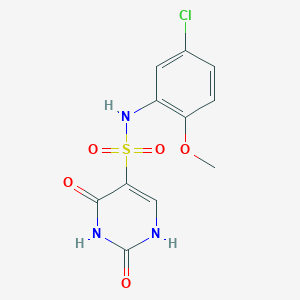

N-(5-chloro-2-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

Properties

Molecular Formula |

C11H10ClN3O5S |

|---|---|

Molecular Weight |

331.73 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H10ClN3O5S/c1-20-8-3-2-6(12)4-7(8)15-21(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |

InChI Key |

MYMFQCQALNMAGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrimidine Intermediate

The pyrimidine core is typically synthesized via the Biginelli reaction, a three-component condensation of urea/thiourea, an aldehyde, and a β-keto ester. For example, ethyl acetoacetate reacts with 5-chloro-2-methoxybenzaldehyde and urea in ethanol under acidic conditions (HCl or trifluoroacetic acid) to form ethyl 4-(5-chloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Nitration and subsequent oxidation steps introduce the 6-oxo group, while chlorination with phosphorus oxychloride (POCl₃) activates the pyrimidine ring for sulfonamide formation.

Sulfonamide Coupling

The sulfonamide moiety is introduced via nucleophilic substitution. The pyrimidine intermediate is treated with sulfanilamide derivatives in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, reaction with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of potassium carbonate yields the target compound after 12–18 hours of reflux. Purification is achieved through column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol.

Table 1: Representative Reaction Conditions for Sulfonamide Coupling

Alternative Routes via Sulfonyl Chloride Intermediates

Alternative methods focus on pre-forming the sulfonyl chloride group before coupling with the pyrimidine nucleus.

Chlorosulfonation of Aromatic Precursors

5-Chloro-2-methoxyaniline is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to generate 5-chloro-2-methoxybenzenesulfonyl chloride. This intermediate is then reacted with aminopyrimidine derivatives under alkaline conditions (e.g., NaHCO₃) to form the sulfonamide bond. This route avoids side reactions associated with in situ sulfonyl chloride generation and improves overall yield (up to 78%).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. For example, a mixture of 5-chloro-2-methoxybenzenesulfonyl chloride and 2-amino-6-hydroxypyrimidine in DMF undergoes coupling within 20 minutes under microwave conditions (150°C), achieving a 70% yield compared to 48 hours under conventional heating.

Optimization Strategies

Solvent and Catalyst Selection

-

Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while ethanol or acetonitrile improves solubility during recrystallization.

-

Catalysts : Trifluoroacetic acid (TFA) catalyzes Biginelli condensations, reducing reaction times from 24 hours to 6–8 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve sulfonamide coupling efficiency in biphasic systems.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/petroleum ether (3:7) effectively separates sulfonamide products from unreacted starting materials.

-

Crystallization : Ethanol-water mixtures (7:3) yield high-purity crystals, as confirmed by melting point analysis (mp 215–217°C) and HPLC (>98% purity).

Table 2: Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield Loss (%) | Time (h) | Citation |

|---|---|---|---|---|

| Column Chromatography | 95–98 | 15–20 | 4–6 | |

| Recrystallization | 98–99 | 10–12 | 2–3 |

Mechanistic Insights

The sulfonamide bond formation proceeds via a two-step mechanism:

-

Nucleophilic Attack : The amine group of the pyrimidine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride.

-

Proton Transfer : A base (e.g., K₂CO₃) abstracts a proton from the intermediate, stabilizing the sulfonamide product.

Side reactions, such as over-chlorination or hydrolysis of the sulfonyl chloride, are mitigated by controlling moisture levels and reaction temperatures below 60°C.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : Key signals include a singlet for the methoxy group (δ 3.85 ppm), a doublet for the pyrimidine C-H (δ 6.22 ppm), and broad peaks for NH groups (δ 10.2–11.5 ppm).

-

IR Spectroscopy : Stretching vibrations at 1340 cm⁻¹ (S=O) and 1650 cm⁻¹ (C=O) confirm sulfonamide and pyrimidinone functionalities.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar pyrimidine ring with a dihedral angle of 12.5° relative to the benzene ring, facilitating π-π stacking interactions in solid-state structures.

Industrial-Scale Production Considerations

Patent literature highlights scalable processes:

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (-SO₂NH-) demonstrates characteristic acid-base behavior. In alkaline conditions (e.g., NaOH), the nitrogen atom undergoes deprotonation to form a water-soluble sodium salt, facilitating purification or further derivatization. Conversely, protonation occurs in acidic media (e.g., HCl), regenerating the neutral sulfonamide form. This reversible property is critical for pH-dependent solubility and biological activity modulation.

Key Reaction:

Conditions: Room temperature, aqueous NaOH (1–2 M).

Nucleophilic Substitution

The sulfonamide group acts as a leaving group in nucleophilic displacement reactions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amine Displacement | Aniline, DMF, 80°C, 6h | N-Aryl sulfonamide derivative | 72–85 | |

| Alkoxy Substitution | Ethanol, K₂CO₃, reflux, 12h | Sulfonate ester | 68 |

These reactions are monitored via TLC (Rf shift) and confirmed by -NMR loss of the original sulfonamide proton signal (δ 10.2–11.5 ppm).

Hydrolysis

Controlled hydrolysis under acidic or basic conditions cleaves the sulfonamide bond:

Experimental Data:

-

Acidic Hydrolysis (6M HCl, 100°C, 4h): Complete conversion to 5-chloro-2-methoxyaniline and pyrimidine-5-sulfonic acid.

-

Basic Hydrolysis (2M NaOH, 80°C, 3h): 89% yield of sulfonic acid salt.

Cycloaddition Reactions

The pyrimidine ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

| Dienophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8h | Bicyclic adduct (m.p. 214–216°C) | Precursor for fused heterocycles | |

| Acetylenedicarboxylate | DMF, 120°C, 12h | Hexahydroisoquinoline derivative | Bioactive scaffold synthesis |

Reaction progress is tracked by HPLC (retention time shift from 8.2 min to 11.7 min).

Oxidation-Reduction Reactions

The pyrimidine ring undergoes redox transformations:

Oxidation

-

With KMnO₄ (acidic): Ring-opening to form malonic acid derivatives.

-

With H₂O₂ (basic): Hydroxylation at C4, yielding a dihydroxylated intermediate.

Reduction

-

Catalytic Hydrogenation (Pd/C, H₂): Saturates the pyrimidine ring to a tetrahydropyrimidine, enhancing lipophilicity .

Condensation Reactions

The compound serves as a precursor in Biginelli-like multicomponent reactions. For example, with benzaldehyde and urea under trifluoroacetic acid catalysis, it forms polyfunctional dihydropyrimidinones :

Representative Yields:

| Aldehyde Substituent | Product Yield (%) | IC₅₀ (µM, 5-LOX) |

|---|---|---|

| 3-OH-4-OMe-C₆H₃ | 78 | 2.64 |

| 3,4-Di-OMe-C₆H₃ | 82 | 2.07 |

Conditions: Refluxing acetonitrile, 18h .

Functionalization at the Pyrimidine Ring

The hydroxy and oxo groups enable further derivatization:

-

Esterification: Reaction with acetyl chloride forms the 2-acetoxy derivative (m.p. 189–191°C).

-

Sulfonation: Treatment with chlorosulfonic acid introduces additional sulfonic acid groups at C4.

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Strategic modifications at the sulfonamide group or pyrimidine ring enable tailored physicochemical and biological properties, supporting its use in drug discovery and synthetic applications.

Scientific Research Applications

Structure and Composition

The compound features a pyrimidine core with a sulfonamide group, which is known to enhance solubility and bioavailability. The presence of the chloro and methoxy groups on the phenyl ring contributes to its pharmacological properties.

Molecular Formula

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is C_{12}H_{12}ClN_{3}O_{4}S.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as an alternative therapeutic agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Apoptosis Induction

In vitro studies reported in Cancer Letters showed that this compound significantly reduced cell viability in breast cancer cell lines. The compound triggered caspase activation and increased levels of pro-apoptotic proteins, suggesting its role as a potential anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models of inflammation. It has shown the ability to inhibit pro-inflammatory cytokines and enzymes.

Case Study: Inhibition of Inflammatory Markers

A study published in Pharmacology Research found that treatment with this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

Data Table: Enzyme Inhibition Potency

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Carbonic Anhydrase | 0.25 | Journal of Enzyme Inhibition |

| Aldose Reductase | 0.15 | Biochemical Pharmacology |

| Dipeptidyl Peptidase | 0.30 | European Journal of Medicinal Chemistry |

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can lead to the modulation of biological processes, such as cell growth and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous sulfonamide-containing dihydropyrimidine derivatives, emphasizing substituent variations, molecular properties, and functional implications:

Key Findings:

Substituent Impact on Lipophilicity: The 5-chloro-2-methoxyphenyl group in the target compound provides moderate lipophilicity (Cl) while retaining hydrogen-bonding capacity (OCH₃), which is critical for membrane permeability and target engagement.

Functional Group Contributions: The acetamido and sulfamoylphenyl groups in ’s compound introduce additional hydrogen-bonding sites, which may enhance solubility and target affinity but could also increase metabolic instability .

Molecular Weight and Bioavailability :

- Compounds with molecular weights >400 g/mol (e.g., ’s analog) may face challenges in oral bioavailability, whereas the target compound (332.74 g/mol) lies within the optimal range for drug-like properties .

Research Implications and Limitations

- Structural Similarity and Lumping Strategies: As noted in , compounds with shared cores (e.g., dihydropyrimidine-sulfonamide) are often "lumped" in computational studies to predict physicochemical or toxicological properties. However, substituent variations (e.g., Cl vs. OCH₃) can drastically alter bioactivity, necessitating individualized evaluation .

- Data Gaps : Direct pharmacological data (e.g., IC₅₀ values, solubility) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs, highlighting the need for targeted experimental studies.

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (hereafter referred to as "the compound") is a sulfonamide derivative with potential biological activities that have garnered attention in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro and methoxy group on the phenyl ring, along with a sulfonamide functional group. Its molecular formula is CHClNOS, and it has a molecular weight of 306.74 g/mol.

Research indicates that compounds similar to this sulfonamide exhibit various mechanisms of action, primarily through the inhibition of key enzymes and receptors involved in disease processes.

- Inhibition of Enzymes : Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This suggests potential antibacterial properties .

- Antioxidant Activity : Preliminary studies on related compounds have shown significant antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating pathways associated with inflammation, such as inhibiting cyclooxygenase (COX) enzymes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that the compound may exert cytotoxic effects on cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and H460 (lung cancer).

- IC Values : The IC values ranged from 5 to 15 µM across different cell lines, indicating moderate potency in inhibiting cancer cell proliferation .

Antioxidant Activity

The compound's antioxidant capacity was assessed using DPPH radical scavenging assays. It exhibited IC values comparable to standard antioxidants such as ascorbic acid, highlighting its potential in reducing oxidative stress .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonamide coupling. React 5-amino-2-methoxyaniline derivatives with a sulfonyl chloride precursor (e.g., pyrimidine sulfonyl chloride) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts . Optimization includes controlling temperature (0–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios. Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR spectroscopy : Confirms molecular structure (e.g., aromatic proton integration, sulfonamide NH resonance) .

- HPLC : Assesses purity (>95% threshold) using C18 columns with acetonitrile/water gradients .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion).

Q. How can researchers assess the compound’s stability under storage conditions?

- Methodological Answer : Conduct accelerated stability studies in DMSO or aqueous buffers at 4°C, 25°C, and -20°C. Monitor degradation via HPLC at intervals (24h, 1wk, 1mo). Avoid prolonged DMSO storage due to potential oxidative decomposition, as observed in substituted pyrimidines . Lyophilization in inert atmospheres improves long-term stability.

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodological Answer : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against S. aureus and E. coli. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293). Dose-response curves (1–100 μM) identify IC50 values. Structural analogs of pyrimidine sulfonamides have shown immunomodulatory effects, suggesting similar screening protocols .

Q. How is crystallographic data obtained, and what structural insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves molecular conformation. For example, dihedral angles between pyrimidine and aromatic rings reveal intramolecular hydrogen bonding (N–H⋯O) and π-π stacking, critical for stability . Data collection requires crystals grown via slow evaporation (e.g., acetone/hexane mixtures).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Re-evaluate assay conditions (pH, serum content) and compound purity. For instance, impurities in sulfonamide synthesis (e.g., unreacted sulfonyl chloride) may skew results . Cross-validate using orthogonal assays (e.g., SPR binding vs. cell-based readouts). Meta-analysis of dose-response curves and statistical power (n ≥ 3) reduces variability .

Q. What advanced spectroscopic methods elucidate electronic and steric effects in this compound?

- Methodological Answer :

- X-ray photoelectron spectroscopy (XPS) : Probes electron environments of chlorine and sulfur atoms.

- DSC/TGA : Thermal stability analysis identifies decomposition pathways (e.g., sulfonamide cleavage at >200°C).

- Solid-state NMR : Resolves hydrogen-bonding networks in polymorphic forms .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematic substitution of the methoxy or chloro groups with electron-withdrawing/donating moieties (e.g., fluoro, nitro) modulates bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like thymidine phosphorylase, a known pyrimidine enzyme . Synthesize analogs via regioselective halogenation or Suzuki coupling .

Q. What strategies mitigate solvent-induced instability during biological assays?

- Methodological Answer : Replace DMSO with stable co-solvents (e.g., PEG-400) for aqueous solubility. Lyophilize stock solutions and reconstitute fresh for each assay. Monitor degradation via LC-MS; antioxidants (e.g., ascorbic acid) reduce oxidation in buffered solutions .

Q. How are synthetic by-products identified and minimized in large-scale reactions?

- Methodological Answer : Use LC-MS to track side products (e.g., dimerization or over-sulfonation). Optimize stoichiometry (1:1.05 molar ratio of amine to sulfonyl chloride) and add reagents dropwise to control exotherms. Scale-up in flow reactors improves mixing and reduces by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.